molecular formula C17H12N4O B12920751 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one

5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B12920751
M. Wt: 288.30 g/mol
InChI Key: GMNJRDCHVDRFPU-UHFFFAOYSA-N
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Description

5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with phenyl and phthalazinyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as anti-inflammatory or anticancer agents.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Additives: Incorporated into polymers to enhance specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-2-(1H-pyrazol-3-yl)-1H-pyrazol-3(2H)-one
  • 2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one

Uniqueness

5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

5-phenyl-2-phthalazin-1-yl-1H-pyrazol-3-one

InChI

InChI=1S/C17H12N4O/c22-16-10-15(12-6-2-1-3-7-12)20-21(16)17-14-9-5-4-8-13(14)11-18-19-17/h1-11,20H

InChI Key

GMNJRDCHVDRFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NN=CC4=CC=CC=C43

Origin of Product

United States

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